N-[2-(4-Nitroanilino)ethyl]formamide
Description
N-[2-(4-Nitroanilino)ethyl]formamide is an organic compound characterized by a formamide group (-NHCHO) linked via an ethyl chain to a 4-nitroaniline moiety. The 4-nitroaniline component consists of an aniline ring with a nitro (-NO₂) group in the para position. This structural arrangement confers unique electronic and steric properties, making the compound valuable in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
717110-29-7 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]formamide |
InChI |
InChI=1S/C9H11N3O3/c13-7-10-5-6-11-8-1-3-9(4-2-8)12(14)15/h1-4,7,11H,5-6H2,(H,10,13) |
InChI Key |
ZCKDSTNMVKUMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCNC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Nitroanilino)ethyl]formamide typically involves the reaction of 4-nitroaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-Nitroanilino)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-[2-(4-aminoanilino)ethyl]formamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-[2-(4-Nitroanilino)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of nitroaniline derivatives in biological systems .
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(4-Nitroanilino)ethyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzyme activity or receptor binding, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N-[2-(4-Nitroanilino)ethyl]formamide and related compounds:
| Compound Name | Molecular Formula | Key Features | Reactivity/Applications |
|---|---|---|---|
| This compound | C₉H₁₂N₃O₃ | Para-nitroaniline, ethyl formamide linkage | High reactivity in nucleophilic substitutions; potential in drug intermediates |
| N-(2-Nitroanilino)formamide | C₇H₇N₃O₃ | Ortho-nitro group; lacks ethyl chain | Altered electronic effects; reduced steric hindrance for meta-substitution |
| N-(4-Methyl-3-nitrophenyl)formamide | C₈H₉N₃O₃ | Methyl substituent at position 4; nitro at position 3 | Enhanced lipophilicity; applications in dye synthesis |
| Acetamide, N-[2-(4-nitrophenyl)ethyl]- | C₁₀H₁₂N₂O₃ | Acetamide group instead of formamide; 4-nitrophenyl ethyl chain | Similar nitro effects but differing hydrogen-bonding capacity |
| N-[2-(4-Fluorophenyl)ethyl]formamide | C₉H₁₁FNO₂ | Fluorine substituent instead of nitro; ethyl formamide | Electron-withdrawing fluorine alters aromatic reactivity; used in PET imaging |
Key Structural Influences on Properties
Nitro Group Position: The para-nitro group in this compound enhances resonance stabilization and directs electrophilic substitution to the meta position. In contrast, the ortho-nitro isomer (N-(2-Nitroanilino)formamide) exhibits steric hindrance and altered electronic effects, leading to distinct reactivity in reduction and coupling reactions .
Substituent Effects :
- Methyl groups (e.g., in N-(4-Methyl-3-nitrophenyl)formamide) increase hydrophobicity and stability against oxidation, making such derivatives suitable for hydrophobic matrices in material science .
- Halogen substituents (e.g., fluorine in N-[2-(4-Fluorophenyl)ethyl]formamide) introduce electronegativity, affecting aromatic ring reactivity and binding affinity in biological systems .
Chemical Reactivity
- Reduction Reactions: The para-nitro group in this compound is selectively reduced to an amine (-NH₂) under catalytic hydrogenation, yielding intermediates for antimalarial and antiviral agents. Ortho-nitro analogs require harsher conditions due to steric effects .
- Cross-Coupling Reactions : The ethyl formamide chain facilitates Suzuki-Miyaura couplings, enabling the synthesis of biaryl derivatives for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
